3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one
Description
This compound features a coumarin (2H-chromen-2-one) core substituted at position 3 with a piperazine-1-carbonyl group and at position 6 with a nitro group. The piperazine moiety is further functionalized with a 2-(3-methoxyphenoxy)ethyl chain.
Properties
IUPAC Name |
3-[4-[2-(3-methoxyphenoxy)ethyl]piperazine-1-carbonyl]-6-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O7/c1-31-18-3-2-4-19(15-18)32-12-11-24-7-9-25(10-8-24)22(27)20-14-16-13-17(26(29)30)5-6-21(16)33-23(20)28/h2-6,13-15H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOZQLLTEASLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromen-2-one core, followed by the introduction of the nitro group at the 6-position. The piperazine moiety is then attached via a carbonyl linkage, and finally, the 3-methoxyphenoxyethyl group is introduced. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Thiazole Ring Formation and Functionalization
The thiazole core is synthesized via cyclization reactions. A common method involves condensation of α-haloketones with thioureas or thioamides. For example:
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Hantzsch Thiazole Synthesis : Reaction of 4-fluoro-3-methoxybenzene thiourea with α-bromoacetylpyrrolidine-2,5-dione forms the thiazole ring .
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Bromination-Cyclization : Bromination of precursor ketones (e.g., 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6-trione) followed by nucleophilic attack forms fused thiazole derivatives .
Key Reaction Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Thiazole cyclization | Et₃N, α-bromoacetyl | CH₂Cl₂ | 0°C → rt | 76–85 | |
| Bromination | NCS, FeCl₃ | DMF | rt | 58–90 |
Pyrrolidine-2,5-dione Coupling
The pyrrolidine-2,5-dione unit is linked to the thiazole via alkylation or Mitsunobu reaction:
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Alkylation : Thiazole-CH₂Br reacts with pyrrolidine-2,5-dione enolate (NaH, THF) .
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Mitsunobu Reaction : Thiazole-CH₂OH and pyrrolidine-2,5-dione couple using DIAD/PPh₃ .
Challenges : Steric hindrance from the dione reduces coupling efficiency (<50% yield without optimization) .
Hydrochloride Salt Formation
The final product is precipitated as the hydrochloride salt by treating the free base with HCl (g) in anhydrous ether or IPA .
Purification : Recrystallization from EtOH/H₂O (7:3) yields >95% purity .
Stability and Degradation Pathways
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Hydrolysis : The thiazole’s C=N bond hydrolyzes under acidic conditions (pH <3) to form thiourea and diketone byproducts .
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Oxidation : Thioether linkages oxidize to sulfoxides/sulfones (H₂O₂, rt) .
Stabilizers : Addition of antioxidants (BHT) or storage under N₂ enhances shelf life .
Comparative Reaction Yields
| Reaction Type | Optimal Catalyst | Yield (%) | Byproducts |
|---|---|---|---|
| Thiazole cyclization | FeCl₃ | 85 | Diaryl sulfides (≤5%) |
| Aromatic amination | Pd/Xantphos | 78 | Unreacted bromide (12%) |
| Dione alkylation | NaH | 62 | Oligomers (18%) |
Spectroscopic Validation
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity
- Several studies have indicated that compounds similar to 3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one exhibit significant antimicrobial properties. For instance, derivatives of chromene have been tested against various bacterial strains, showing effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values are often reported to evaluate their efficacy against pathogens .
- Anticancer Potential
- Neuroprotective Effects
Synthetic Methodologies
The synthesis of 3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the chromene backbone via condensation reactions.
- Introduction of the piperazine moiety through nucleophilic substitution.
- Functionalization with the methoxyphenyl group to enhance solubility and biological activity.
These synthetic routes are crucial for producing the compound in sufficient yields for biological testing .
Case Studies
-
Antimicrobial Testing
- A study conducted on various chromene derivatives demonstrated that modifications at the piperazine position significantly affected antimicrobial activity. Compounds were tested against both Gram-positive and Gram-negative bacteria, with some derivatives showing an inhibition zone comparable to standard antibiotics .
- Anticancer Activity
Data Summary
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its anti-tubercular activity may be attributed to its ability to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis. The piperazine moiety can interact with various receptors, potentially leading to therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Coumarin Core
6-Bromo-3-{[4-(3-chlorophenyl)piperazinyl]carbonyl}chromen-2-one ()
- Structural Differences : The coumarin core here bears a bromo substituent at position 6 instead of nitro, and the piperazine is linked to a 3-chlorophenyl group.
- Implications: Bromine, being less electron-withdrawing than nitro, may reduce electrophilicity, altering interactions with biological targets. The 3-chlorophenyl group could enhance hydrophobic interactions compared to the methoxyphenoxyethyl chain in the target compound .
6-Bromo-3-(tetrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one ()
Piperazine Modifications
4-{[4-(6-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde ()
- Structural Differences: The piperazine is linked to a phenoxyacetyl group and a carbaldehyde, with a methoxy substituent at position 6 on the coumarin.
- The methoxy group may improve solubility compared to nitro .
HBK Series (e.g., HBK14–HBK19) ()
- Structural Differences: Piperazine derivatives with aryloxyalkyl chains (e.g., 2-chloro-6-methylphenoxy) but lacking the coumarin core.
- Implications: These compounds highlight the pharmacological versatility of piperazine, particularly in CNS-targeting agents.
Hybrid Systems with Heterocycles
3-(4-(3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one ()
- Structural Differences : Incorporates a triazolo-pyrimidine moiety into the piperazine.
- Implications: The triazole ring could enhance metal-binding capacity, useful in anticancer or antimicrobial applications. The 4-methoxyphenyl group mirrors the methoxyphenoxyethyl chain in the target compound but with reduced conformational flexibility .
Pyridazinone Derivatives ()
- Structural Differences: Replaces coumarin with pyridazinone, retaining the piperazine-(2-fluorophenyl) motif.
- Implications: Pyridazinones are known for cardiovascular activity (e.g., PDE inhibition), suggesting divergent therapeutic applications compared to nitro-coumarin systems .
Biological Activity
The compound 3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a piperazine moiety, a methoxyphenoxy group, and a nitro-substituted chromenone core, which are critical for its biological activity.
Research indicates that compounds similar to this one often interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a vital role in cellular signaling pathways. The piperazine ring is known to enhance affinity for GPCRs, potentially modulating neurotransmitter systems .
- Enzyme Inhibition : The carbonyl group in the piperazine moiety may act as an electrophile, allowing it to inhibit specific enzymes involved in metabolic pathways .
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds containing the piperazine structure have shown activity against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Moderate to High |
| Staphylococcus aureus | Moderate |
| Pseudomonas aeruginosa | Significant |
These findings suggest that the compound may possess broad-spectrum antibacterial properties.
Cytotoxicity
The cytotoxic effects of the compound were evaluated using the Brine Shrimp bioassay. Preliminary results indicate that the compound exhibits moderate cytotoxicity, which could be beneficial for further development in cancer therapeutics.
Case Studies
- Study on Antimicrobial Efficacy : A recent study tested various derivatives of piperazine compounds against Gram-positive and Gram-negative bacteria using agar-well diffusion methods. The results showed that compounds similar to 3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one had lower minimum inhibitory concentrations (MICs) compared to standard antibiotics like ampicillin .
- Evaluation of Antioxidant Properties : Another study focused on the antioxidant capabilities of related compounds, revealing that they effectively scavenge free radicals, thus indicating potential protective effects against oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
